N-(chloromethyl)acetamide

Description

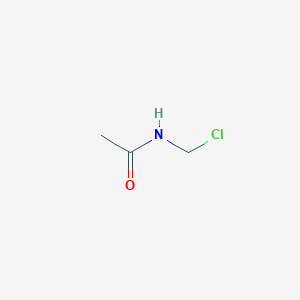

Structure

3D Structure

Properties

Molecular Formula |

C3H6ClNO |

|---|---|

Molecular Weight |

107.54 g/mol |

IUPAC Name |

N-(chloromethyl)acetamide |

InChI |

InChI=1S/C3H6ClNO/c1-3(6)5-2-4/h2H2,1H3,(H,5,6) |

InChI Key |

OOUSUFKQKJONBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Chloromethyl Acetamide Compounds

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary reaction pathway for N-(chloromethyl)acetamide involves the displacement of the chloride ion by a nucleophile. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the acetamido group. This facilitates attack by a wide array of nucleophiles, typically proceeding through a concerted SN2 mechanism. rsc.org

This compound readily reacts with various classes of nucleophiles, leading to the formation of a new bond between the nucleophile and the methylene (B1212753) carbon. The ease of this substitution makes it a valuable tool for introducing the acetamidomethyl group onto different substrates. researchgate.net

Oxygen-Centered Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the chloride to form ether linkages. For example, the reaction with sodium phenoxide yields N-((phenoxymethyl)acetamide).

Nitrogen-Centered Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, are effective nucleophiles for this transformation. These reactions result in the formation of N-substituted glycine (B1666218) amide derivatives.

Sulfur-Centered Nucleophiles: Thiols are particularly potent nucleophiles and react readily with this compound. Kinetic studies on the reaction of N-phenylchloroacetamide with various thiols have shown the reaction proceeds via a concerted SN2 mechanism with an early transition state with respect to both nucleophilic attack and leaving group departure. rsc.org This high reactivity with soft nucleophiles like thiols is a hallmark of chloroacetamides. rsc.orgnih.gov

The following table summarizes representative nucleophilic substitution reactions involving the chloromethyl moiety.

| Nucleophile Type | Example Nucleophile | Product Structure | Product Name |

| Oxygen | Phenoxide (C₆H₅O⁻) | C₆H₅OCH₂NHC(O)CH₃ | N-((phenoxymethyl)acetamide) |

| Nitrogen | Aniline (C₆H₅NH₂) | C₆H₅NHCH₂NHC(O)CH₃ | N-((phenylamino)methyl)acetamide |

| Sulfur | Thiophenol (C₆H₅SH) | C₆H₅SCH₂NHC(O)CH₃ | N-((phenylthio)methyl)acetamide |

In substrates where the nucleophilic center is part of the same molecule as the chloroacetamide group, an initial intermolecular nucleophilic substitution can be followed by an intramolecular cyclization. This strategy is a powerful method for the synthesis of various heterocyclic systems. researchgate.net The process typically involves a two-step sequence where an N-aryl chloroacetamide is first reacted with a reagent containing a nucleophile and a latent electrophile or another nucleophilic site. The initial substitution of the chloride is then followed by a ring-closing reaction. For instance, reaction with a binucleophilic species can lead to the formation of heterocycles like imidazoles or thiazolidin-4-ones. researchgate.net

N-Acyliminium Ion Generation and Reactivity from N-(chloromethyl)acetamides

Under certain conditions, particularly in the presence of a Lewis acid, this compound can ionize to form a highly reactive N-acyliminium ion intermediate. These cations are potent electrophiles and are central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov

The formation of an N-acyliminium ion from this compound is initiated by the departure of the chloride leaving group. This process is often facilitated by a Lewis acid (e.g., TiCl₄, SnCl₄), which coordinates to the chlorine atom, weakening the C-Cl bond and promoting its heterolytic cleavage. The resulting cation is stabilized by resonance, with the positive charge delocalized between the carbon and the nitrogen atom of the amide.

Resonance Stabilization of the N-Acyliminium Ion: [CH₃C(O)N⁺H=CH₂] ↔ [CH₃C(O)NH-C⁺H₂]

This delocalization significantly increases the stability of the cation compared to a simple carbocation, rendering it a key reactive intermediate in many synthetic transformations. researchgate.net

N-acyliminium ions are highly electrophilic and react with a wide range of weak or soft nucleophiles. nih.gov This reactivity is extensively exploited for the formation of carbon-carbon bonds at the α-position to the nitrogen atom. nih.gov Common nucleophiles in these reactions include:

Aromatic and Heteroaromatic Compounds: Electron-rich arenes can undergo Friedel-Crafts-type reactions with N-acyliminium ions to form α-amidoalkylated products.

Olefins and Alkynes: The π-systems of alkenes and alkynes can attack the electrophilic carbon of the iminium ion, leading to cyclization or addition products. nih.gov

Enolates and Enol Ethers: These carbon nucleophiles react efficiently to form β-amino carbonyl compounds or their derivatives.

These reactions provide a powerful and convergent method for the synthesis of complex nitrogen-containing molecules, including alkaloids and other biologically relevant heterocycles. nih.govnih.gov

N-acyliminium ions are transient species, and their characterization can be challenging due to their short lifetimes and high reactivity. nih.gov The equilibrium between the covalent this compound and the ionic N-acyliminium ion/chloride pair typically lies far to the left. The presence of a Lewis acid is often required to shift the equilibrium towards the formation of the reactive ion.

The stability and conformation of the N-acyliminium ion are critical for determining the stereochemical outcome of its reactions. nih.gov Factors that influence stability include:

The N-Acyl Group: The nature of the acyl group can modulate the electrophilicity of the ion.

Substitution: Substituents on the carbon backbone can influence the preferred conformation of the ion.

Through-Space Interactions: In more complex systems, neighboring functional groups, such as esters, can stabilize the cationic center through space, affecting the ion's conformation and reactivity. nih.gov

Spectroscopic methods, combined with quantum-chemical calculations, have been used to gain insight into the structure and conformation of these reactive intermediates in the gas phase, providing valuable information that helps explain the stereoselectivity observed in their reactions. nih.gov

Amidomethylation Chemistry Directed by N-(chloromethyl)acetamides

Amidomethylation reactions involving this compound provide a direct and efficient route for the introduction of an acetamidomethyl group onto various substrates. This functionality serves as a versatile synthetic handle, allowing for further chemical transformations. The reactivity of this compound in these reactions is primarily governed by its electrophilic nature.

This compound is an effective electrophile for the amidomethylation of aromatic compounds through a Friedel-Crafts type reaction mechanism. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The role of the Lewis acid is to abstract the chloride, generating a highly reactive N-acyliminium ion intermediate. masterorganicchemistry.comlibretexts.org This electrophilic species is then attacked by the electron-rich aromatic ring.

The general mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of this compound, facilitating the departure of the chloride ion and the formation of a resonance-stabilized N-acyliminium cation.

Nucleophilic Attack: The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion to form a sigma complex, also known as an arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the N-arylmethyl acetamide (B32628) product.

The scope of this reaction is influenced by the nature of the aromatic substrate. Aromatic rings with electron-donating groups are activated towards electrophilic substitution and readily undergo amidomethylation. Conversely, strongly deactivated rings, for example, those bearing nitro groups, are generally poor substrates for this reaction. libretexts.org As is common with Friedel-Crafts alkylations, polyalkylation can be a competing side reaction, particularly with highly activated aromatic rings. libretexts.org

The electrophilic character of this compound also enables it to act as an alkylating agent for compounds containing active hydrogen atoms. researchgate.net In these reactions, which typically proceed via an SN2 mechanism, the chlorine atom is displaced by a nucleophile. researchgate.netresearchgate.net A diverse range of nucleophiles, including those derived from alcohols, phenols, amines, and thiols, can be effectively alkylated.

The reactivity in these alkylation reactions is enhanced by the presence of the adjacent acetamido group, which inductively withdraws electron density, thereby polarizing the carbon-chlorine bond and increasing the susceptibility of the methylene carbon to nucleophilic attack. The reaction is generally carried out in the presence of a base, which serves to deprotonate the active hydrogen compound, thereby enhancing its nucleophilicity.

| Nucleophile Class | Example Nucleophile | Resulting Product Structure |

|---|---|---|

| O-Nucleophiles | Phenoxide (from Phenol) | Ar-O-CH₂-NH-C(O)CH₃ |

| N-Nucleophiles | Aniline | Ar-NH-CH₂-NH-C(O)CH₃ |

| S-Nucleophiles | Thiophenoxide (from Thiophenol) | Ar-S-CH₂-NH-C(O)CH₃ |

| C-Nucleophiles | Indole | Indolyl-CH₂-NH-C(O)CH₃ |

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving N-(chloromethyl)acetamides

The utility of this compound extends to the realm of transition metal-catalyzed reactions, where it can serve as a precursor for cross-coupling transformations. The carbon-chlorine bond in this compound is amenable to oxidative addition to low-valent transition metal centers, such as palladium(0) or nickel(0), which is the initial step in many catalytic cross-coupling cycles. nih.gov

Following oxidative addition, the resulting organometallic intermediate can undergo transmetalation with a suitable organometallic reagent (e.g., organozinc, organoboron, or organotin compounds) and subsequent reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. While specific literature examples focusing exclusively on this compound in this context are not extensive, the established principles of cross-coupling reactions suggest its viability as a coupling partner. youtube.com The choice of catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations. rsc.orgresearchgate.net

Electrochemical Reactivity and Mechanistic Insights (e.g., Shono Oxidation)

The electrochemical properties of this compound are of significant interest, particularly in the context of anodic oxidation reactions such as the Shono oxidation. nih.gov This reaction typically involves the electrochemical oxidation of an amide at the anode to generate a potent electrophile, an N-acyliminium ion, which is then trapped by a nucleophile present in the reaction medium. nih.gov

For this compound, direct anodic oxidation could potentially lead to the formation of the corresponding N-acyliminium ion. However, the high oxidation potential often required for such direct oxidations can limit the functional group tolerance of the reaction. An alternative and often more selective approach is the use of a redox mediator. In a mediated Shono-type oxidation, the mediator is oxidized at a lower potential and then, in turn, oxidizes the this compound in the bulk solution. This can lead to milder reaction conditions and broader substrate scope. nih.gov The in-situ generated N-acyliminium ion can then be intercepted by various nucleophiles, such as alcohols or water, to afford α-alkoxylated or α-hydroxylated acetamide derivatives.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound derivatives can be significantly modulated by the introduction of substituents. These substituent effects can be broadly categorized as electronic and steric in nature.

Electronic Effects: The electronic properties of substituents can have a profound impact on the electrophilicity of the reactive center. For instance, in nucleophilic substitution reactions at the methylene carbon, electron-withdrawing groups on the acyl moiety will enhance the electrophilicity of the carbon center, thereby increasing the reaction rate. Conversely, electron-donating groups will have the opposite effect. In the context of Friedel-Crafts reactions, the electronic nature of substituents on the aromatic nucleophile dictates both the reaction rate and the regioselectivity (ortho/para vs. meta directing).

Steric Effects: Steric hindrance can also play a crucial role. Bulky substituents in the vicinity of the reactive site can impede the approach of the nucleophile, leading to a decrease in the reaction rate. In Friedel-Crafts reactions, steric effects can influence the ortho-to-para product ratio.

| Substituent Position | Nature of Substituent | Effect on Electrophilicity of Methylene Carbon | Predicted Impact on SN2 Reaction Rate |

|---|---|---|---|

| Acyl Group | Electron-Withdrawing (e.g., -NO₂) | Increase | Increase |

| Acyl Group | Electron-Donating (e.g., -OCH₃) | Decrease | Decrease |

| Nitrogen Atom | Bulky Alkyl Group | Minimal Electronic Effect | Decrease (due to steric hindrance) |

A quantitative analysis of these substituent effects can often be achieved through the application of linear free-energy relationships, such as the Hammett equation.

Strategic Applications of N Chloromethyl Acetamide in Complex Organic Synthesis

Construction of Heterocyclic Architectures

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. N-(chloromethyl)acetamide and its derivatives serve as valuable building blocks in the assembly of these cyclic frameworks.

The utility of α-haloacetamides is well-established in the synthesis of five-membered monocyclic heterocycles. Reagents such as N-substituted-2-chloroacetamides are frequently employed in cyclization reactions to form rings containing nitrogen, sulfur, and oxygen atoms. For instance, the Hantzsch thiazole (B1198619) synthesis and its variations often utilize an α-haloketone and a thioamide component. While structurally related to this class of reagents, specific, documented examples of this compound serving as the primary building block for the construction of imidazole, thiazole, or oxadiazole rings are not extensively reported in a survey of scientific literature. The reactivity of the N-CH2-Cl moiety is distinct from the more commonly used Cl-CH2-C(O)-N structure for these particular cyclizations.

While applications in monocyclic systems are not widely documented, this compound finds a notable application in the synthesis of certain fused heterocyclic systems, particularly benzisoxazoles.

Benzisoxazoles:

A key application involves the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. la-press.orgmdpi.comresearchgate.net This compound is a valuable intermediate for preparing a variety of 3,5-disubstituted 1,2-benzisoxazoles, a class of compounds investigated for their pharmacological properties. google.com The synthesis is achieved through a base-catalyzed cyclization of an o-hydroxyphenylketoxime. researchgate.net

The process begins with the treatment of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with hydroxylamine (B1172632) hydrochloride and pyridine (B92270) in ethanol (B145695) to yield an oxime intermediate. google.com Subsequent reaction of this oxime with thionyl chloride in the presence of pyridine in anhydrous tetrahydrofuran (B95107) (THF) leads to the formation of the target N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. google.comresearchgate.net

Table 1: Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

| Step | Starting Material | Reagents | Product | Ref. |

|---|---|---|---|---|

| 1 | N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide | Hydroxylamine hydrochloride, Pyridine, EtOH | N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide | google.com |

The structure of the final product is confirmed through various spectroscopic methods, including 1H NMR, which shows characteristic signals for the methyl (CH3), chloromethyl (ClCH2), and benzene (B151609) ring protons. google.com The presence of the acetamide (B32628) group is confirmed by infrared (IR) spectroscopy. google.com

For other fused systems like thiazolotriazines, benzimidazoles, and isoquinolines, the direct application of this compound as a key reagent in their ring-forming steps is not prominently featured in the surveyed literature. Synthetic strategies for these heterocycles typically involve other types of precursors and reaction pathways.

Carbon-Carbon Bond Formation Strategies in Complex Molecule Construction

Based on available scientific literature, the specific application of this compound in carbon-carbon bond formation strategies for the construction of complex molecules is not well-documented. The primary reactivity of this molecule is centered around its utility as an N-acylating agent or as an electrophile at the chloromethyl carbon for heteroatom nucleophiles (N, O, S), leading to the formation of carbon-heteroatom bonds.

Development of Multifunctional Reagents for Sequential and Cascade Transformations

The structure of this compound inherently possesses two reactive sites, suggesting its potential as a multifunctional reagent. However, its deliberate use in designing sequential or cascade transformations, where both the amide and the chloromethyl group participate in a programmed series of reactions to build molecular complexity rapidly, is not extensively detailed in the current body of scientific research.

Advanced Spectroscopic and Computational Approaches in N Chloromethyl Acetamide Research

Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of N-(chloromethyl)acetamide and its derivatives rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, contributing to a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are primary tools. The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl protons (CH₃), the chloromethyl protons (CH₂Cl), and the amide proton (NH). The chemical shifts and coupling patterns provide unambiguous evidence of the molecular structure. For instance, in related chloroacetamide derivatives, the protons of the chloromethyl group typically appear as a doublet due to coupling with the adjacent NH proton. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ (acetyl) | ~2.1 | ~22 |

| -CH₂Cl | ~5.5 | ~45 |

| -C=O | - | ~170 |

| -NH- | ~8.0 (broad) | - |

Note: Values are estimates based on typical ranges for similar functional groups. Actual shifts can vary with solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In this compound, key characteristic absorptions include a strong C=O stretching vibration for the amide carbonyl group, an N-H stretching vibration, and C-Cl stretching vibrations. The precise frequencies of these bands can offer information about molecular conformation and intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3250 | Medium-Strong |

| C-H Stretch (sp³) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₃H₆ClNO). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, further validating the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural clues, revealing characteristic losses of fragments such as the chlorine atom or the acetyl group.

X-ray Crystallography: For solid derivatives of this compound, single-crystal X-ray crystallography offers the most definitive structural information. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. researchgate.net Studies on related compounds, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide (B32628), have revealed detailed information on intramolecular hydrogen bonding and intermolecular interactions that dictate the crystal packing. researchgate.net While a crystal structure for the parent this compound is not widely reported, analysis of its derivatives provides critical insights into the conformational preferences and non-covalent interactions of the chloroacetamide moiety. rsc.orgsciencegate.app

Quantum Chemical Calculations for Mechanistic Probing

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of chemical reactions at a molecular level. These computational methods allow researchers to explore reaction pathways and transition states that are often difficult or impossible to observe experimentally.

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com For this compound, DFT is employed to map the potential energy surface of its reactions, most notably nucleophilic substitution at the chloromethyl carbon. By calculating the energy of the system as the reaction progresses from reactants to products, a detailed reaction coordinate diagram can be constructed. This analysis helps identify the most plausible reaction mechanism, such as a concerted Sₙ2 pathway or a stepwise process, by comparing the energy barriers of different potential routes. rsc.org

Table 3: Illustrative DFT-Calculated Energetic Data for a Model Sₙ2 Reaction

| Parameter | Description | Example Value (kcal/mol) |

| ΔE‡ | Activation Energy | +15 to +25 |

| ΔErxn | Energy of Reaction | -10 to -20 (for an exothermic reaction) |

| TS Bond Length (C-Cl) | Length of the breaking bond in the TS | Significantly elongated vs. reactant |

| TS Bond Length (C-Nu) | Length of the forming bond with nucleophile (Nu) in the TS | Longer than the final product bond |

Note: These are representative values for a generic Sₙ2 reaction involving a chloroacetamide moiety and can vary significantly with the specific nucleophile and computational level of theory.

DFT models are powerful tools for predicting how changes in molecular structure affect chemical reactivity. By systematically introducing different substituent groups onto the this compound framework, researchers can computationally assess their impact. nih.gov These studies often analyze changes in properties like:

Atomic Charges: How substituents alter the partial positive charge on the electrophilic carbon, making it more or less susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The effect of substituents on the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in reactions with nucleophiles. A lower LUMO energy generally corresponds to higher reactivity. researchgate.net

Steric Hindrance: Quantifying the steric bulk introduced by substituents near the reaction center, which can hinder the approach of a nucleophile and slow the reaction rate.

These computational screenings can guide synthetic efforts by predicting which derivatives will exhibit desired reactivity or selectivity, saving significant experimental time and resources. mdpi.com

Computational Studies in Reaction Design and Prediction

Beyond mechanistic analysis, computational chemistry plays a proactive role in the design and prediction of new chemical reactions involving this compound. By simulating potential reaction pathways with various reagents and under different conditions, chemists can identify promising synthetic routes before entering the laboratory. nih.gov For example, DFT calculations can help predict the regioselectivity of a reaction when multiple electrophilic sites are present or forecast the stereochemical outcome of a reaction involving a chiral reactant. This predictive power accelerates the discovery of novel transformations and the optimization of existing synthetic protocols. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific endpoint. wikipedia.org While often used to predict biological activity, the QSAR framework can be powerfully applied in a mechanistic context. mdpi.com For a series of this compound derivatives, the "activity" can be a measure of chemical reactivity, such as a reaction rate constant (k) or an equilibrium constant (K).

In this approach, various molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, or quantum chemically-calculated properties like LUMO energy) are calculated for each derivative. researchgate.netnih.gov Statistical methods are then used to build a model that relates these descriptors to the observed reactivity.

Activity (e.g., log k) = f (Descriptor₁, Descriptor₂, ...)

Such a model provides quantitative insights into the factors governing the reaction mechanism. For example, a strong correlation with an electronic descriptor would confirm that the reaction rate is primarily controlled by the electronic effects of the substituents, providing a deeper, data-driven understanding of the underlying chemical principles.

Emerging Perspectives and Future Research Trajectories

Novel Methodologies for N-(chloromethyl)acetamide Generation

While classical methods for the synthesis of this compound exist, ongoing research into related N-haloalkylamides points toward new potential avenues for its generation. Current innovations focus on improving safety, efficiency, and substrate scope.

One area of exploration involves variations of the Ritter reaction. For instance, a patented method describes the preparation of N-[1-(chloromethyl)propyl]acetamide by reacting 1-butene (B85601) and chlorine with acetonitrile (B52724), followed by hydrolysis. google.com This process, which generates an intermediate acetimidoyl chloride before hydrolysis to the final amide, showcases a strategy for constructing N-chloroalkyl amides from simple building blocks. google.com While applied to a different substrate, the underlying principle could be adapted for other starting materials.

Another promising direction is the development of cyclization-based strategies to generate complex molecules containing the this compound moiety. Researchers have described a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a complex derivative. proquest.comresearchgate.net This synthesis involves the base-catalyzed cyclization of an o-hydroxyphenylketoxime derivative. proquest.comresearchgate.net Such methodologies, which build complexity while incorporating the desired functional group, represent a sophisticated approach to generating functionalized this compound derivatives.

Future research may focus on direct, selective chlorination methods or enzymatic pathways that could offer milder reaction conditions and higher selectivity, moving beyond the traditional reliance on formaldehyde (B43269) and hydrogen chloride. The development of chemoenzymatic strategies, which combine chemical and biological catalysis, could also provide novel and sustainable routes to this and related compounds. nih.gov

Expansion of Reactive Applications in Cascade and Domino Processes

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. mdpi.com These processes are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. mdpi.com

This compound is a prime candidate for application in cascade processes due to its bifunctional nature. The electrophilic chloromethyl group can initiate a reaction, such as alkylating a nucleophile, which in turn can unveil a new reactive site within the molecule, triggering the next step of the cascade. For example, the nitrogen atom of the acetamide (B32628) group could act as an intramolecular nucleophile in a subsequent cyclization step.

Although specific examples involving this compound in cascade reactions are not yet prevalent in the literature, its potential is clear. A hypothetical cascade could involve the initial Friedel-Crafts alkylation of an aromatic ring with this compound, followed by an intramolecular cyclization of the newly formed arylethylamide onto another functional group within the molecule. The development of such processes would represent a significant expansion of its synthetic utility. Research in this area would focus on designing substrates and identifying catalysts that can facilitate these multi-step transformations in a controlled and selective manner.

Advanced Computational Tools for Predictive Synthesis and Reaction Optimization

The integration of computational chemistry into synthetic planning is revolutionizing how chemists approach reaction design and optimization. Advanced computational tools, including Density Functional Theory (DFT) and machine learning algorithms, offer powerful capabilities for predicting reaction outcomes and elucidating mechanisms. epa.govnih.gov

For this compound, these tools can be applied in several ways:

Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, researchers can identify the most favorable reaction mechanism, understand factors controlling selectivity, and predict potential byproducts. mdpi.com

Reaction Optimization: Computational models can screen for optimal reaction conditions (e.g., catalysts, solvents, temperature) without the need for extensive experimental work. This can accelerate the development of more efficient and higher-yielding synthetic protocols.

Predictive Synthesis: Machine learning models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting the products of unknown reactions. nih.govopenreview.netarxiv.org While not yet specifically applied to this compound, these models could be used to explore its reactivity with a wide range of substrates, potentially discovering novel transformations and applications. nih.govresearchgate.net

The table below summarizes the potential applications of these computational tools in the context of this compound research.

| Computational Tool | Application Area | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of transition states and reaction pathways for synthesis; rational design of catalysts. |

| Reaction Kinetics | Prediction of reaction rates under various conditions to optimize for speed and efficiency. | |

| Machine Learning (ML) / AI | Retrosynthetic Analysis | Identification of novel and efficient synthetic routes to this compound and its derivatives. epa.gov |

| Reaction Outcome Prediction | In silico screening of potential reactions involving this compound to discover new applications. nih.govarxiv.org | |

| Yield Optimization | Building models that predict reaction yields based on input parameters, guiding experimental optimization. |

Sustainable and Efficient Synthetic Routes for this compound and its Derivatives

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methods. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

For this compound, future research will likely target the development of synthetic routes that adhere to these principles:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. This involves moving away from reagents that generate stoichiometric waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Research into solvent-free reaction conditions is also a key area.

Catalysis: The use of catalytic methods (e.g., metal, organo-, or bio-catalysis) is central to green chemistry as it can reduce energy requirements and waste generation compared to stoichiometric reactions. The development of recyclable catalysts is particularly important. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biomass rather than petrochemical sources.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or running reactions at ambient temperature and pressure.

One example of a green chemistry approach in a related field is the preparation of "green HCl" from biomass for use as a catalyst, avoiding the use of bulk industrial acid. mdpi.com While the synthesis of this compound is a relatively simple transformation, applying these principles—for instance, by developing a catalytic process that avoids corrosive reagents or by optimizing the reaction to run efficiently in a green solvent—would represent a significant advance in its sustainable production.

Q & A

Q. What are the optimal synthetic routes for N-(chloromethyl)acetamide, and how can reaction conditions be tailored to improve yield?

this compound is typically synthesized via nucleophilic substitution reactions, where chloroacetyl chloride reacts with methylamine derivatives. Key parameters include solvent polarity (e.g., acetone or ethanol for solubility ), temperature control (0–5°C to minimize side reactions ), and stoichiometric ratios. For yield optimization, consider using phase-transfer catalysts or inert atmospheres to reduce hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- FTIR : Identify the amide C=O stretch (~1650–1700 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) to confirm functional groups .

- NMR : Use -NMR to resolve the methylene (CHCl) signal (~4.0–4.5 ppm) and acetamide methyl group (~2.1 ppm). -NMR can distinguish carbonyl carbons (~170 ppm) and chlorinated carbons (~45 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~136.5 g/mol) and monitor isotopic patterns for chlorine .

Q. How can researchers mitigate hazards when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact .

- Store in airtight containers away from moisture to prevent hydrolysis .

- Emergency protocols: Immediate rinsing with water for eye/skin exposure and ethanol for decontaminating spills .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. For example, the electron-withdrawing Cl group lowers LUMO energy, enhancing electrophilicity . Solvent effects (e.g., ethanol vs. water) can be incorporated via polarizable continuum models (PCM) to simulate reaction environments .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and packing motifs. For example, in chlorophenyl-substituted acetamides, Cl···H hydrogen bonding (2.8–3.2 Å) and π-π stacking influence crystal stability . Synchrotron radiation improves resolution for halogen-heavy structures .

Q. What strategies address contradictions in spectroscopic data across studies of this compound analogs?

- Cross-validation : Compare FTIR/NMR data with computational simulations (e.g., Gaussian software) to confirm peak assignments .

- Isotopic labeling : Use - or -labeled compounds to resolve overlapping signals in crowded spectra .

- Dynamic NMR : Analyze temperature-dependent shifts to study conformational exchange in solution .

Q. How does the chloromethyl group influence the biological activity of acetamide derivatives, and what assays validate these effects?

The Cl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites).

- Cytotoxicity : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cell viability .

- Kinetic studies : Monitor enzyme inhibition via fluorogenic substrates (e.g., fluorescence quenching upon binding) .

Q. What environmental persistence and degradation pathways are relevant to this compound?

- Hydrolysis : The Cl group undergoes nucleophilic substitution in aqueous media, forming acetic acid derivatives. Rate constants depend on pH and temperature .

- Photodegradation : UV irradiation cleaves the C-Cl bond, producing radicals detectable via EPR spectroscopy .

- Microbial degradation : Soil/water microcosm studies can track metabolite formation (e.g., GC-MS for chlorinated byproducts) .

Methodological Tables

Table 1. Key Spectroscopic Benchmarks for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FTIR | C=O: 1680 cm⁻¹; C-Cl: 680 cm⁻¹ | |

| -NMR | CHCl: 4.2 ppm; CH: 2.1 ppm | |

| ESI-MS | [M+H]: 136.5 m/z |

Table 2. Hazard Mitigation Protocols

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin Contact | Immediate rinse with 10% ethanol/water | |

| Inhalation | Use NIOSH-approved respirators in ventilated areas | |

| Storage | Desiccated, amber glass at –20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.